molecular formula C22H21ClN2O2 B2478623 2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone CAS No. 179115-41-4

2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone

Cat. No. B2478623
CAS RN: 179115-41-4
M. Wt: 380.87
InChI Key: ZQLPKRQGSUVDAY-UHFFFAOYSA-N
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Description

2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone (2-BPCN) is an organic compound that has been studied for its potential applications in a variety of scientific research fields. This compound has been found to have a number of unique properties that make it an attractive choice for many laboratory experiments.

Scientific Research Applications

Synthesis and Characterization

  • Research has been conducted on the synthesis and characterization of new cyclic aminobenzoquinones, including compounds similar to the one , highlighting the importance of green methodologies and nucleophilic substitution reactions in their synthesis (Tuyun & Yıldız, 2018).

Antimicrobial Activity

  • Novel series of compounds, including those with piperidinyl structures similar to the compound of interest, have been synthesized and shown to exhibit promising antimicrobial activities against various pathogenic strains of bacteria and fungi (Zaki, El‐Dean, Radwan, & Sayed, 2019).
  • Another study synthesized and evaluated new pyridine derivatives with piperidine components for their antimicrobial activity, indicating the potential of these compounds in developing new antibacterial and antifungal agents (Patel, Agravat, & Shaikh, 2011).

Biological and Pharmacological Properties

  • Compounds with structures similar to "2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone" have been studied for their potential biological activities, including as inhibitors of enzymes or as agents with potential in treating various medical conditions (Norman, Navas, Thompson, & Rigdon, 1996).

properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)amino]-3-chloronaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2/c23-19-20(22(27)18-9-5-4-8-17(18)21(19)26)24-16-10-12-25(13-11-16)14-15-6-2-1-3-7-15/h1-9,16,24H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLPKRQGSUVDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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